molecular formula C10H7F3OS B13604218 alpha-(Trifluoromethyl)benzothiophene-2-methanol

alpha-(Trifluoromethyl)benzothiophene-2-methanol

Cat. No.: B13604218
M. Wt: 232.22 g/mol
InChI Key: DQNPWBWDLZWXAG-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a benzothiophene moiety fused with a trifluoroethanol group. Benzothiophene derivatives are known for their diverse pharmacological applications due to their structural versatility and potential therapeutic effects . This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with benzothiophene and trifluoroacetaldehyde as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H7F3OS

Molecular Weight

232.22 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H7F3OS/c11-10(12,13)9(14)8-5-6-3-1-2-4-7(6)15-8/h1-5,9,14H

InChI Key

DQNPWBWDLZWXAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(C(F)(F)F)O

Origin of Product

United States

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